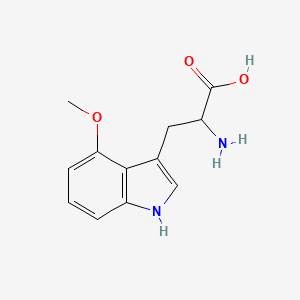

2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid

Vue d'ensemble

Description

2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid is a derivative of the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-methoxyindole, which can be obtained through the Fischer indole synthesis or other established methods.

Amination: The 4-methoxyindole is then subjected to an amination reaction to introduce the amino group at the 2-position.

Final Product: The final product, this compound, is obtained after purification and characterization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Oxo derivatives of the indole ring.

Reduction: Reduced amino derivatives.

Substitution: Halogenated or sulfonylated indole derivatives.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid serves as a building block for synthesizing more complex indole derivatives. These derivatives often exhibit enhanced pharmaceutical properties, making this compound valuable in drug development.

Biology

Biologically, this compound has been studied for its role in tryptophan metabolism and its derivatives. It has shown significant effects on cell proliferation and apoptosis, influencing gene expression and cellular metabolism. Its ability to modulate various biochemical pathways highlights its importance in biological research.

Medicine

In medical research, this compound has been investigated for potential therapeutic effects , particularly:

- Antiviral Activity : Studies have indicated that it may inhibit certain viral infections.

- Anti-inflammatory Properties : It has demonstrated the ability to reduce inflammation in various models.

- Anticancer Effects : Research suggests that it may inhibit cancer cell growth through multiple mechanisms.

Industry

In industrial applications, this compound is utilized in the development of new materials and serves as a precursor in the synthesis of dyes and pigments. Its chemical properties make it suitable for various manufacturing processes.

Neuroprotective Mechanisms

A significant study involving rat models of Parkinson's disease demonstrated that administration of this compound resulted in:

- Decreased Motor Deficits : Behavioral assessments showed improvement in motor functions.

- Enhanced Antioxidant Defenses : The compound modulated inflammatory pathways, suggesting a protective role against neurodegeneration.

This study illustrates its potential as a neuroprotective agent, particularly in treating neurodegenerative disorders.

In Vitro Studies

In vitro experiments using human neuroblastoma cells (SH-SY5Y) revealed that:

- The compound effectively reduced oxidative stress.

- It inhibited lipid peroxidation induced by iron, showcasing its antioxidant properties.

These findings suggest its potential utility in developing treatments for conditions characterized by oxidative stress.

Mécanisme D'action

The mechanism of action of 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to specific receptors or enzymes, influencing their activity.

Pathways Involved: It can modulate signaling pathways related to neurotransmission, inflammation, and cell proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tryptophan: An essential amino acid with a similar indole structure.

5-methoxytryptophan: A derivative with a methoxy group at the 5-position.

Indole-3-acetic acid: A plant hormone with an indole structure.

Uniqueness

2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid, also known as (S)-2-amino-3-(4-methoxyindole-3-yl)propanoic acid, is an indole derivative that has garnered attention for its potential biological activities, particularly in neuroprotection and as a modulator of neurotransmitter systems. This article reviews the compound's biological activity, synthesizing findings from various studies.

- Chemical Formula : C₁₂H₁₄N₂O₃

- Molecular Weight : 234.25 g/mol

- CAS Number : 406938-53-2

Biological Activity Overview

The biological activity of this compound has been explored in multiple contexts, including its neuroprotective effects, antioxidant properties, and potential as a therapeutic agent in various diseases.

Neuroprotective Effects

Studies have demonstrated that this compound exhibits significant neuroprotective properties. For instance, it has been shown to prevent oxidative stress-induced neuronal damage in cell cultures. In particular:

- Oxidative Stress Protection : The compound effectively reduces reactive oxygen species (ROS) and lipid peroxidation in neuronal cells exposed to harmful agents such as Aβ-peptides and other neurotoxins .

- Cell Viability : In vitro studies using human neuroblastoma cells (SH-SY5Y) indicated that treatment with this compound significantly improved cell viability under oxidative stress conditions .

Antioxidant Activity

The antioxidant capacity of this compound has been linked to its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial for protecting neuronal tissues from oxidative damage, which is a common feature in neurodegenerative diseases .

MAO-B Inhibition

Monoamine oxidase B (MAO-B) is an enzyme implicated in the metabolism of neurotransmitters and is a target for neuroprotective therapies. The compound has shown potential as a selective inhibitor of MAO-B, suggesting its usefulness in treating conditions like Parkinson's disease by increasing levels of neuroprotective neurotransmitters .

Research Findings and Case Studies

Case Study: Neuroprotective Mechanisms

In a specific study involving rat models of Parkinson’s disease, administration of this compound resulted in decreased motor deficits and improved behavioral outcomes. The underlying mechanism was attributed to enhanced antioxidant defenses and modulation of inflammatory pathways .

Propriétés

IUPAC Name |

2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-10-4-2-3-9-11(10)7(6-14-9)5-8(13)12(15)16/h2-4,6,8,14H,5,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXPKRIKQJEAOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460200 | |

| Record name | 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199540-73-3 | |

| Record name | 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.